molecular formula C7H18Cl2N2O B15311312 3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride

3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B15311312
M. Wt: 217.13 g/mol
InChI Key: DDHVWFWRYCJKAG-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride typically involves the reaction of pyrrolidine with methylamine and subsequent chlorination. The process can be summarized as follows:

    Formation of Intermediate: Pyrrolidine reacts with methylamine under controlled conditions to form an intermediate compound.

    Chlorination: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various conditions due to its unique pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, widely used in organic synthesis.

    N-Methylpyrrolidine: A derivative with similar structural features.

    Pyrrolidin-2-one: Another related compound with distinct chemical properties.

Uniqueness: 3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other pyrrolidine derivatives

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-8-4-2-7(10)3-5-9-6-7;;/h8-10H,2-6H2,1H3;2*1H

InChI Key

DDHVWFWRYCJKAG-UHFFFAOYSA-N

Canonical SMILES

CNCCC1(CCNC1)O.Cl.Cl

Origin of Product

United States

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